molecular formula C6HCl5 B041901 Pentachlorobenzene CAS No. 608-93-5

Pentachlorobenzene

Cat. No.: B041901
CAS No.: 608-93-5
M. Wt: 250.3 g/mol
InChI Key: CEOCDNVZRAIOQZ-UHFFFAOYSA-N
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Description

Pentachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6HCl5. It consists of a benzene ring substituted with five chlorine atoms. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms. Historically, this compound was used in various industrial applications, including as an intermediate in the production of pesticides and as a component in polychlorinated biphenyl mixtures. due to its environmental impact, its use has been significantly restricted .

Scientific Research Applications

Pentachlorobenzene has been studied extensively for its environmental impact and its role as a persistent organic pollutant. Its applications in scientific research include:

    Environmental Chemistry: Studying its persistence, bioaccumulation, and transport in the environment.

    Toxicology: Investigating its toxic effects on aquatic and terrestrial organisms.

    Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.

    Industrial Chemistry: Understanding its role as an intermediate in the synthesis of other chemicals.

Mechanism of Action

Target of Action

Pentachlorobenzene (PeCB) is a chlorinated aromatic hydrocarbon that consists of a benzene ring substituted with five chlorine atoms . It falls within the Chlorobenzene family due to chlorine atoms replacing hydrogen in the benzene ring

Mode of Action

PeCB interacts with its targets primarily through oxidation processes . A study on engineered cytochrome P450cam1 showed that the introduction of a mutation (T101A) enabled the substrate (PeCB) to reorient during the catalytic cycle for more efficient oxidation . The resultant mutant was found to be 3-fold more active for PeCB oxidation than the previous version .

Pharmacokinetics

It is known that pecb is a persistent organic pollutant, allowing accumulation in the food chain . It is highly toxic to aquatic life due to its high persistence and bio-accumulative properties .

Result of Action

It is known that pecb is less toxic for human consumption but raises concerns for aquatic ecosystems . Its influence on aquatic ecosystems is due to its high persistence and bio-accumulative properties .

Action Environment

PeCB may be released from certain fuel combustion processes that contain chlorine, either in organochlorine or chloride form . The largest sources appear to be combustion of solid wastes and biomass burning . The degradation behaviors of PeCB and its influence on the dechlorination of hexachlorobenzene in contaminated soil by nanoscale zero-valent iron have been studied . The results indicate that nanoscale zero-valent iron can improve the degradation efficiency of highly toxic chlorinated benzenes and reduce the accumulative effects of highly toxic chlorinated benzenes on dechlorination of hexachlorobenzene .

Safety and Hazards

PeCB is very toxic to aquatic organisms, and decomposes on heating or on burning with the formation of toxic, corrosive fumes including hydrogen chloride . Short-term exposure to pentachlorobenzene can affect the central nervous system. Long-term exposure can affect the liver and kidneys and can cause tissue lesions .

Future Directions

PeCB is a known persistent organic pollutant (POP) and banned globally by the Stockholm Convention on Persistent Organic Pollutants in 2009 . The global industrial structure had undertaken significant changes since the twenty-first century, making a severe problem of chlorobenzene pollution in soil and groundwater . This work provides a powerful insight into CBsPSG, enabling to quickly identify the hotspot and direction of future studies by relevant researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentachlorobenzene can be synthesized through the chlorination of benzene. The process involves the substitution of hydrogen atoms in the benzene ring with chlorine atoms. This reaction typically requires the presence of a catalyst, such as ferric chloride, and is carried out under controlled conditions to ensure the selective formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the manufacture of other chlorinated compounds, such as carbon tetrachloride and hexachlorobenzene. The compound is extracted through distillation and crystallization processes. Direct production of pure this compound is not practical due to the simultaneous formation of other chlorinated byproducts .

Chemical Reactions Analysis

Types of Reactions: Pentachlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Pentachlorobenzene is part of the chlorobenzene family, which includes other compounds such as:

    Hexachlorobenzene: Similar in structure but with six chlorine atoms. It is also a persistent organic pollutant with similar environmental concerns.

    Tetrachlorobenzene: Contains four chlorine atoms and is less chlorinated than this compound.

    Trichlorobenzene: Contains three chlorine atoms and is used in various industrial applications.

Uniqueness: this compound’s uniqueness lies in its specific substitution pattern and its intermediate position in the chlorination series of benzene. Its environmental persistence and bioaccumulation potential make it a compound of significant concern in environmental studies .

Properties

IUPAC Name

1,2,3,4,5-pentachlorobenzene
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InChI

InChI=1S/C6HCl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
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InChI Key

CEOCDNVZRAIOQZ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6HCl5
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DSSTOX Substance ID

DTXSID7024247
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Molecular Weight

250.3 g/mol
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Physical Description

Pentachlorobenzene appears as white crystals. (NTP, 1992), Liquid, Clear to white crystals with a characteristic odor; [ICSC], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

531 °F at 760 mmHg (NTP, 1992), 277 °C, 275-277 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.831 mg/L at 25 °C, In water, 0.18 to 1.34 mg/L at 22-25 °C, Insoluble in ethanol; slightly soluble in ether, benzene, chloroform and carbon disulfide, Solubility in water: none
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Density

1.8342 (NTP, 1992) - Denser than water; will sink, 1.8342 at 16.5 °C, Liquid density: 1.609 g/cu cm at 84 °C, Relative density (water = 1): 1.8
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Vapor Density

Relative vapor density (air = 1): 8.6
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Vapor Pressure

0.0065 [mmHg], 0.002 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: ~ 2
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Color/Form

Colorless needles, White crystalline solid

CAS No.

608-93-5
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Melting Point

187 °F (NTP, 1992), 86 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Feasible Synthetic Routes

Reactant of Route 1
Pentachlorobenzene
Reactant of Route 2
Pentachlorobenzene
Reactant of Route 3
Reactant of Route 3
Pentachlorobenzene
Reactant of Route 4
Reactant of Route 4
Pentachlorobenzene
Reactant of Route 5
Pentachlorobenzene
Reactant of Route 6
Pentachlorobenzene

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